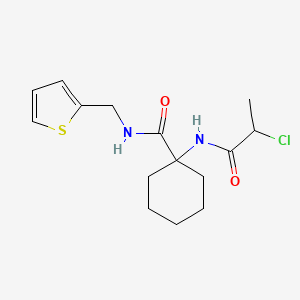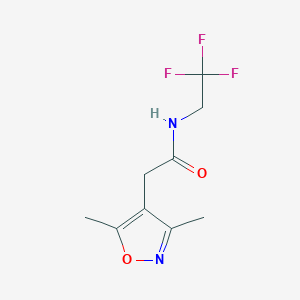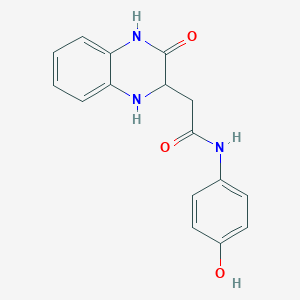![molecular formula C9H14Cl2N4 B2906102 3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride CAS No. 2551114-94-2](/img/structure/B2906102.png)
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a part of an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.14 . Its InChI code is 1S/C9H12N4.2ClH/c10-4-1-2-8-6-11-9-3-5-12-13(9)7-8;;/h3,5-7H,1-2,4,10H2;2*1H . It is a powder at room temperature .Aplicaciones Científicas De Investigación
CDK2 Inhibition for Cancer Treatment
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including EN300-27684991. These compounds were synthesized as novel CDK2 inhibitors. Notably, most of these molecules exhibit superior cytotoxic activity against cancer cell lines (such as MCF-7 and HCT-116) with IC50 values ranging from 45 to 97 nM. Additionally, they show moderate activity against HepG-2 cells. Compound 14 and 15 stand out as the most potent cytotoxic agents across all three cell lines .
Selective DDR1 Inhibition
EN300-27684991 derivatives have been explored as selective inhibitors of discoidin domain receptor 1 (DDR1). DDR1 plays a crucial role in cell adhesion and migration. These compounds, specifically 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides, were optimized for oral bioavailability and selectivity against DDR1 .
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
EN300-27684991 derivatives containing a pyrazolo[1,5-a]pyrimidine ring were identified as low micromolar inhibitors of nSMase2. This discovery suggests their potential in modulating sphingolipid metabolism, which plays a role in various cellular processes .
Fluorophores for Optical Applications
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been recognized as strategic compounds for optical applications. Their simpler and greener synthetic methodology, along with tunable photophysical properties, makes them promising candidates for use in fluorescence-based assays and imaging techniques .
Dual Activity Against Cell Lines and CDK2
Compound 14, derived from EN300-27684991, exhibits dual activity against cancer cell lines and CDK2. It significantly alters cell cycle progression and induces apoptosis within HCT cells. Its enzymatic inhibitory activity against CDK2/cyclin A2 is noteworthy .
Further Investigations and Drug Development
Given the promising results, compound 14 warrants further investigation. Researchers are exploring its potential as a therapeutic agent for cancer treatment and other related diseases .
Mecanismo De Acción
Target of Action
Similar compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
These compounds likely bind to the active site of CDK2, preventing its interaction with cyclin A2 and inhibiting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects of this action include the induction of apoptosis within cells .
Pharmacokinetics
The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may have good stability in various physiological environments, which could impact their bioavailability.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The most potent compounds exerted a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
The stability of similar pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that these compounds may maintain their efficacy and stability in various physiological environments.
Safety and Hazards
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They have been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines in yields up to 92% . This suggests that there is potential for further exploration and development of these compounds in the future.
Propiedades
IUPAC Name |
3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.2ClH/c10-4-1-2-8-6-11-9-3-5-12-13(9)7-8;;/h3,5-7H,1-2,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBOQSNYAANLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

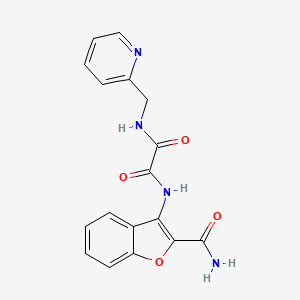

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2906021.png)
![1,7-dimethyl-3-[(3-methylphenyl)methyl]-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2906024.png)
![1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2906028.png)
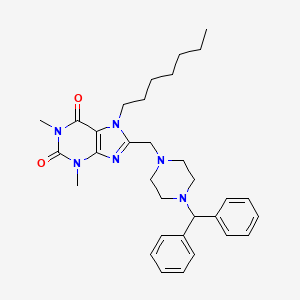
![7-(4-benzylpiperazin-1-yl)-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2906030.png)
![2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2906032.png)
![(Z)-ethyl 1-isopropyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2906033.png)
![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2906036.png)
